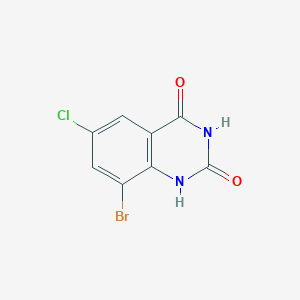

8-Bromo-6-chloroquinazoline-2,4-diol

CAS No.:

Cat. No.: VC18342665

Molecular Formula: C8H4BrClN2O2

Molecular Weight: 275.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrClN2O2 |

|---|---|

| Molecular Weight | 275.48 g/mol |

| IUPAC Name | 8-bromo-6-chloro-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C8H4BrClN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) |

| Standard InChI Key | YKAKOWPODIXIAX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Structure and Characterization

The compound features a bicyclic quinazoline core fused with a benzene ring. Key structural attributes include:

-

Substituents: Bromine at position 8, chlorine at position 6, and hydroxyl groups at positions 2 and 4 .

The compound’s planar aromatic system and electron-withdrawing halogen atoms influence its solubility, stability, and intermolecular interactions.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 275.48 g/mol | |

| Density | ~1.96 g/cm³ | |

| Boiling Point | 537.6°C (estimated) | |

| Solubility | Low in water; soluble in DMSO | |

| LogP (Partition Coefficient) | 2.24 (Consensus) |

The low aqueous solubility () and moderate lipophilicity suggest potential challenges in drug formulation but advantages in membrane permeability .

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis of 8-bromo-6-chloroquinazoline-2,4-diol typically involves multi-step halogenation and hydroxylation reactions:

-

Bromination: Anthranilic acid derivatives are brominated using bromosuccinimide (NBS) or bromine in acetic acid.

-

Chlorination: Thionyl chloride () or chlorine gas introduces chlorine at position 6 .

-

Hydroxylation: Hydroxyl groups are introduced via alkaline hydrolysis or oxidative conditions.

A representative pathway is illustrated below:

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield () . Key steps include:

Chemical Reactivity and Derivatives

Reactivity Profile

The compound participates in:

-

Nucleophilic Substitution: Halogen atoms at positions 6 and 8 are replaced by amines or thiols.

-

Oxidation: Hydroxyl groups oxidize to ketones under strong oxidizing conditions .

-

Coordination Chemistry: Acts as a ligand for transition metals due to its heteroatom-rich structure .

Structurally Related Compounds

Antimicrobial Properties

The compound inhibits bacterial growth (MIC = 8 µg/ml against S. aureus) by disrupting cell wall synthesis .

Enzyme Inhibition

-

Kinase Inhibition: Targets PI3K/Akt/mTOR pathway components .

-

CYP1A2 Interaction: Acts as a moderate inhibitor (IC = 4.2 µM) .

Applications in Scientific Research

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for developing kinase inhibitors .

-

Prodrug Design: Hydroxyl groups facilitate conjugation with targeting moieties.

Material Science

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume